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Compound of Interest

Compound Name: Fluoranthene
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete
combustion of organic matter and is ubiquitously present in the environment.[1][2] This
technical guide provides a comprehensive overview of the toxicological profile of fluoranthene,
synthesizing current knowledge on its metabolism, mechanism of action, and toxicity to various
biological systems. While classified as a Group 3 carcinogen by the International Agency for
Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans,”
fluoranthene exhibits a range of toxic effects in non-clinical studies, including nephropathy,
hepatotoxicity, and hematological alterations.[1][3] Its toxicity is intrinsically linked to its
metabolic activation to reactive intermediates that can form DNA adducts, a key initiating event
in chemical carcinogenesis. This document details the experimental evidence for these effects,
presents quantitative toxicological data, and outlines the methodologies used in key studies to
provide a thorough resource for researchers and professionals in toxicology and drug
development.

Physicochemical Properties

Fluoranthene (CisH10) is a four-ringed PAH with a molecular weight of 202.25 g/mol . Itis a
pale yellow crystalline solid with low water solubility and high lipophilicity, leading to its
persistence in the environment and bioaccumulation in organisms.
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Property Value Reference

CAS Number 206-44-0 --INVALID-LINK--
Molecular Formula CisH1o --INVALID-LINK--
Molecular Weight 202.25 g/mol --INVALID-LINK--
Melting Point 111 °C --INVALID-LINK--
Boiling Point 375 °C --INVALID-LINK--
Water Solubility 0.26 mg/L at 25 °C --INVALID-LINK--

Log P (Octanol/Water Partition
Coefficient)

5.22 --INVALID-LINK--

Toxicokinetics and Metabolism

Following exposure, fluoranthene is absorbed and distributed throughout the body. Its
metabolism is a critical determinant of its toxicity. The metabolic activation of fluoranthene is
primarily mediated by cytochrome P450 (CYP) enzymes.

The initial step involves the oxidation of fluoranthene to form epoxides, which can then be
hydrolyzed by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-2,3-dihydroxy-
2,3-dihydrofluoranthene (fluoranthene-2,3-diol). Further oxidation of this dihydrodiol by CYP
enzymes can lead to the formation of highly reactive diol epoxides, such as anti- and syn-2,3-
dihydroxy-1,10b-epoxy-1,2,3-trihnydrofluoranthene. These diol epoxides are ultimate
carcinogens that can covalently bind to cellular macromolecules, including DNA, to form
adducts.

Mechanism of Action

The toxic effects of fluoranthene are largely mediated through the activation of the aryl
hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Metabolized by
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Fluoranthene.

Upon entering the cell, fluoranthene binds to the cytosolic AhR complex, causing the
dissociation of chaperone proteins like Hsp90. The ligand-receptor complex then translocates
to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer
binds to xenobiotic response elements (XRES) in the promoter regions of target genes, leading
to the increased expression of enzymes such as CYP1AL. This induction of metabolic
enzymes, while a detoxification mechanism, also leads to the bioactivation of fluoranthene to
its more toxic and carcinogenic metabolites. Studies have shown that the cytotoxic effects of
fluoranthene on bone marrow-derived mesenchymal stem cells can be rescued by an AhR
antagonist, confirming the central role of this pathway.[3]

Toxicology
Acute Toxicity

Fluoranthene exhibits moderate acute toxicity.
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Route Species LD50 Reference
Oral Rat 2000 mg/kg [4]
Dermal Rabbit 3180 mg/kg [4]
Intravenous Mouse 100 mg/kg [4]

Subchronic Toxicity

The primary target organs of subchronic fluoranthene toxicity are the kidney and the liver. A
key study conducted by the U.S. EPA in 1988 evaluated the effects of oral administration of
fluoranthene to CD-1 mice for 13 weeks.[1]

NOAEL LOAEL
Species Route Duration (mglkg/da (mglkg/da
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Genotoxicity and Carcinogenicity
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Fluoranthene is genotoxic, primarily through the formation of DNA adducts following metabolic
activation.

Experimental Workflow for Fluoranthene-DNA Adduct Detection
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Caption: HPLC-32P-postlabeling workflow for detecting Fluoranthene-DNA adducts.
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An HPLC-32P-postlabeling method has been developed to identify and quantify fluoranthene-
DNA adducts, confirming the formation of adducts from its diol epoxide metabolites.[6][7]

Regarding carcinogenicity, IARC has classified fluoranthene in Group 3: "not classifiable as to
its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in
experimental animals.[1] However, a newborn mouse lung adenoma bioassay demonstrated
that fluoranthene can induce lung tumors at high doses.[8]

. Exposure o
Species Route ) Findings Reference
Duration
Increased lung
] tumor incidence
Newborn Mouse Intraperitoneal 24 weeks

and multiplicity at

3.5 mg/mouse

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of
fluoranthene. Multiple sources indicate that no definitive studies have been conducted to

evaluate these endpoints.[1]

Ecotoxicology

Fluoranthene is toxic to aquatic organisms, and its toxicity is significantly enhanced by the
presence of ultraviolet (UV) light. This photo-induced toxicity is a critical factor in assessing its
environmental risk.
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_ ) LC50/EC50 .
Species Test Type Duration Condition
(nglL)
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] Acute 96 h 15 With UV light

(Amphipod)

Daphnia magna . .
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(Water flea)

Pimephales

promelas ] ]
Acute 96 h 3.9 With UV light

(Fathead

minnow)

Oncorhynchus

mykiss (Rainbow  Acute 96 h 5.2 With UV light

trout)

Experimental Protocols

Subchronic Oral Toxicity Study in Mice (based on U.S.
EPA, 1988)

Test System: CD-1 mice, 20 per sex per group.

o Test Substance: Fluoranthene (>97% purity) dissolved in corn oil.

o Administration: Daily oral gavage.

e Dosage Levels: 0 (corn oil control), 125, 250, and 500 mg/kg body weight/day.
e Duration: 13 weeks.

o Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry,
and gross pathology at termination.

» Histopathology: Comprehensive histopathological examination of a wide range of tissues
from all animals in the control and high-dose groups, with target organs examined in the
lower-dose groups.
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Key Endpoints: Incidence and severity of nephropathy, liver weight changes, and alterations
in hematological parameters.[1]

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter
gene under the control of an XRE-containing promoter.

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of
fluoranthene or a vehicle control (e.g., DMSO). A known AhR agonist (e.g., TCDD) is used
as a positive control.

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for AhR
activation and reporter gene expression.

Measurement: Cell lysis buffer is added, and luciferase activity is measured using a
luminometer.

Data Analysis: Luciferase activity is normalized to a measure of cell viability (e.g., protein
concentration or a viability dye) and expressed as fold induction over the vehicle control. An
EC50 value (the concentration that produces 50% of the maximal response) can be
calculated.

HPLC-*?P-Postlabeling for DNA Adducts

DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to fluoranthene.

Enzymatic Digestion: DNA is digested to 3'-monophosphate deoxynucleosides using
micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment: The digest is applied to a C18 solid-phase extraction (SPE) cartridge to
separate the more hydrophobic adducts from the normal, unmodified nucleotides.

32p-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with 32P from [y-
32P]ATP using T4 polynucleotide kinase.

HPLC Separation: The %2P-labeled adducts are separated by reverse-phase high-
performance liquid chromatography (HPLC).
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» Detection and Quantification: The eluate from the HPLC is collected, and the radioactivity in
each fraction is measured by liquid scintillation counting to identify and quantify the specific
DNA adducts.[6][7]

Conclusion

Fluoranthene is a widespread environmental contaminant with a well-defined, albeit moderate,
toxicological profile in experimental animals. Its toxicity is primarily driven by metabolic
activation via the AhR signaling pathway, leading to the formation of genotoxic metabolites and
subsequent DNA damage. The kidney and liver are the principal target organs for subchronic
toxicity. While not classified as a human carcinogen, there is some evidence of its
tumorigenicity in animal models. A significant data gap exists for reproductive and
developmental toxicity, which warrants further investigation. The information compiled in this
guide provides a robust foundation for understanding the toxicological risks associated with
fluoranthene exposure and serves as a valuable resource for guiding future research and risk
assessment efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI
Bookshelf [ncbi.nim.nih.gov]

3. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone
marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nim.nih.gov]

4. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Acute and subchronic oral toxicity of fluoranthene in F-344 rats - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Fluoranthene-DNA adducts: identification and quantification by an HPLC-32P-postlabeling
method - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2670301/
https://academic.oup.com/carcin/article-abstract/10/9/1567/273719
https://www.benchchem.com/product/b047539?utm_src=pdf-body
https://www.benchchem.com/product/b047539?utm_src=pdf-body
https://www.benchchem.com/product/b047539?utm_src=pdf-custom-synthesis
https://hhpprtv.ornl.gov/issue_papers/Fluoranthene.pdf
https://www.ncbi.nlm.nih.gov/books/NBK598180/
https://www.ncbi.nlm.nih.gov/books/NBK598180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942141/
https://pubchem.ncbi.nlm.nih.gov/compound/Fluoranthene
https://pubmed.ncbi.nlm.nih.gov/15261730/
https://pubmed.ncbi.nlm.nih.gov/15261730/
https://pubmed.ncbi.nlm.nih.gov/2670301/
https://pubmed.ncbi.nlm.nih.gov/2670301/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 7. academic.oup.com [academic.oup.com]

« 8. Tumorigenicity of fluoranthene in a newborn mouse lung adenoma bioassay - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Toxicological Profile of Fluoranthene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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